molecular formula C16H22N4O3S B2916516 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone CAS No. 2034298-23-0

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone

Cat. No.: B2916516
CAS No.: 2034298-23-0
M. Wt: 350.44
InChI Key: FEYBFWDAVADHSG-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a cyclopenta[c]pyridazine core fused with a piperazine moiety and a tetrahydrothiophene-1,1-dioxide (sulfone) group. The cyclopenta[c]pyridazine scaffold is known for its bioisosteric similarity to purine bases, enabling interactions with nucleotide-binding domains in proteins .

Properties

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(1,1-dioxothiolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c21-16(13-4-9-24(22,23)11-13)20-7-5-19(6-8-20)15-10-12-2-1-3-14(12)17-18-15/h10,13H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYBFWDAVADHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H22N6O3C_{22}H_{22}N_{6}O_{3}, and it features a piperazine ring linked to a cyclopentapyridazine moiety and a tetrahydrothiophene derivative. The unique structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study tested various pyridazine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating that certain compounds showed substantial inhibition zones, indicating effective antimicrobial activity . The specific compound under discussion may share similar properties due to its structural characteristics.

2. Anticancer Potential

Pyridazine derivatives have been explored for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds that inhibit protein tyrosine phosphatase 1B (PTP1B) have been linked to reduced tumor growth in preclinical models . The compound in focus may exhibit such properties, warranting further investigation.

3. Anti-inflammatory Effects

The anti-inflammatory potential of similar heterocycles has been documented. Compounds containing thiophene rings have shown efficacy in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory pathways . Given the presence of a tetrahydrothiophene moiety in this compound, it may also possess anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes, including those related to cancer and inflammation.
  • Receptor Interaction : It might interact with specific receptors or proteins within cells, modulating their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeReference StudyFindings
Antimicrobial Effective against E. coli and S. aureus
Anticancer Inhibits PTP1B; reduces tumor growth
Anti-inflammatory Modulates cytokine production

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to three classes of analogs based on structural motifs:

  • Pyridazinone derivatives (e.g., 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one)
  • Piperazine-linked cyclopentaheterocycles (e.g., 4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine)
  • Sulfone-containing heterocycles (e.g., 1,1-dioxidotetrahydrothiophene derivatives)

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Cyclopenta[c]pyridazine + piperazine + sulfone 1,1-dioxidotetrahydrothiophen-3-yl Undocumented (in provided evidence)
2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-methylphenyl Anti-inflammatory (IC50 = 11.6 μM against LPS-induced inflammation)
4-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Cyclopenta[4,5]thieno[2,3-d]pyrimidine Benzylpiperazine No activity data provided; structural analog for kinase inhibition studies

Key Findings:

Pyridazinone Analogs: The anti-inflammatory activity of 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one suggests that the pyridazine core contributes to modulating inflammatory pathways, possibly via COX-2 or NF-κB inhibition .

Piperazine-Linked Cyclopentaheterocycles: The benzylpiperazine group in the thieno-pyrimidine analog () highlights the role of piperazine in enhancing solubility and receptor interactions. However, the target compound replaces the benzyl group with a sulfone, which could reduce metabolic instability associated with aromatic substituents .

Sulfone Functionality: Sulfones are known to improve pharmacokinetic properties (e.g., solubility, oxidative stability) compared to thioethers.

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